4-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide
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Overview
Description
4-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a pyridine ring substituted with difluoromethyl, fluoro, nitro, and sulfonamide groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonamide group can be modified through reduction reactions.
Substitution: The fluoro and difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, as well as nucleophiles such as amines and thiols. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino-substituted pyridine derivative, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluoro groups can enhance the compound’s binding affinity to certain enzymes and receptors, while the nitro and sulfonamide groups can modulate its reactivity and stability. These interactions can lead to the inhibition or activation of specific biological pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with difluoromethyl, fluoro, nitro, and sulfonamide substitutions. Examples include:
- 4-(Trifluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide
- 4-(Difluoromethyl)-6-chloro-5-nitropyridine-3-sulfonamide
Uniqueness
The uniqueness of 4-(Difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and fluoro groups can enhance its lipophilicity and metabolic stability, while the nitro and sulfonamide groups can provide additional sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C6H4F3N3O4S |
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Molecular Weight |
271.18 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-fluoro-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C6H4F3N3O4S/c7-5(8)3-2(17(10,15)16)1-11-6(9)4(3)12(13)14/h1,5H,(H2,10,15,16) |
InChI Key |
IKSMDVKHDVRGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)[N+](=O)[O-])C(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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